2'-Fluoroguanylyl-(3'-5')-Phosphocytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

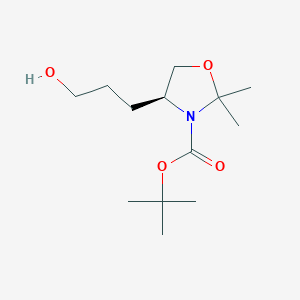

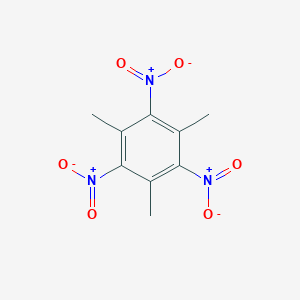

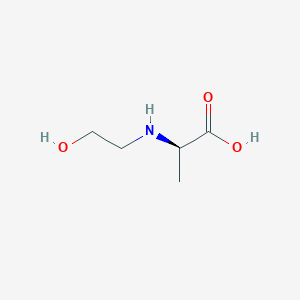

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine, also known as 2'-F-3'-5'-CpG, is a synthetic nucleotide that has gained significant attention in the field of immunology due to its ability to activate the immune system.

Applications De Recherche Scientifique

2'-F-3'-5'-CpG has been extensively studied for its ability to activate the immune system. It is a potent agonist of Toll-like receptor 9 (TLR9), a receptor that recognizes bacterial and viral DNA. Activation of TLR9 leads to the production of cytokines and chemokines, which in turn activate immune cells such as dendritic cells, B cells, and T cells. 2'-F-3'-5'-CpG has been shown to enhance the immune response to vaccines, promote tumor regression, and improve the outcome of infectious diseases.

Mécanisme D'action

The mechanism of action of 2'-F-3'-5'-CpG involves the activation of TLR9. Upon binding to TLR9, 2'-F-3'-5'-CpG induces a conformational change in the receptor, which leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the activation of transcription factors such as NF-κB and IRF7, which induce the expression of cytokines and chemokines.

Effets Biochimiques Et Physiologiques

Activation of TLR9 by 2'-F-3'-5'-CpG leads to the production of cytokines and chemokines, which have various biochemical and physiological effects. Cytokines such as interferon-α and interleukin-12 promote the activation of immune cells and enhance their effector functions. Chemokines such as CCL19 and CCL21 promote the migration of immune cells to lymphoid organs, where they can interact with other immune cells and initiate an immune response. In addition, 2'-F-3'-5'-CpG can induce the maturation of dendritic cells, which are essential for the initiation of an immune response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2'-F-3'-5'-CpG is its potency and specificity for TLR9. This allows for the activation of the immune system without the need for live pathogens or adjuvants. However, the use of 2'-F-3'-5'-CpG in lab experiments requires careful consideration of the dosage and timing of administration, as well as the potential for off-target effects. In addition, the cost of synthetic nucleotides can be a limiting factor for some research groups.

Orientations Futures

The potential applications of 2'-F-3'-5'-CpG in immunotherapy and vaccine development are vast. Future research could focus on the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of novel delivery methods could improve the efficacy and safety of 2'-F-3'-5'-CpG. Finally, the identification of biomarkers that predict the response to 2'-F-3'-5'-CpG could improve patient selection and treatment outcomes.

Méthodes De Synthèse

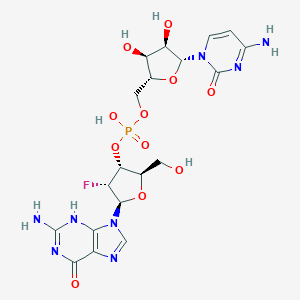

The synthesis of 2'-F-3'-5'-CpG is a complex process that involves multiple steps. The starting material is guanosine, which is converted to 2'-F-guanosine through a fluorination reaction. The 3'-5' phosphodiester bond is then formed between 2'-F-guanosine and cytidine using a phosphoramidite coupling reaction. The resulting product is then deprotected to obtain 2'-F-3'-5'-CpG. This synthetic nucleotide is commercially available from various sources.

Propriétés

Numéro CAS |

138853-61-9 |

|---|---|

Nom du produit |

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine |

Formule moléculaire |

C19H24FN8O11P |

Poids moléculaire |

590.4 g/mol |

Nom IUPAC |

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H24FN8O11P/c20-9-13(6(3-29)37-16(9)28-5-23-10-14(28)25-18(22)26-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)27-2-1-8(21)24-19(27)33/h1-2,5-7,9,11-13,16-17,29-31H,3-4H2,(H,34,35)(H2,21,24,33)(H3,22,25,26,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |

Clé InChI |

ZSBUMMSBXYRQAK-FOJQSULLSA-N |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

Synonymes |

2'-deoxy-2'-fluoroguanylyl-3',5'-cytidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)